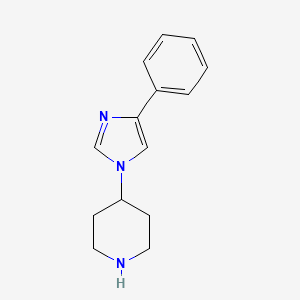

4-(4-Phenyl-1H-imidazol-1-yl)piperidine

説明

“4-(4-Phenyl-1H-imidazol-1-yl)piperidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is linked to a benzene ring through a CC or CN bond . This compound has been identified as a selective delta-opioid agonist .

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “4-(4-Phenyl-1H-imidazol-1-yl)piperidine”, involves various synthetic routes . A novel series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives has been prepared and their synthesis described in the literature .Molecular Structure Analysis

Imidazole, a core component of this compound, is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .科学的研究の応用

Antimicrobial Agent

Imidazole derivatives, including 4-(4-Phenyl-1H-imidazol-1-yl)piperidine , have been studied for their antimicrobial properties. They have shown potential against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound’s ability to interfere with bacterial cell wall synthesis or protein function could make it a valuable addition to the arsenal against drug-resistant bacteria.

Antitumor Activity

The imidazole ring is a core structure in many compounds with antitumor activity. Research has indicated that certain imidazole derivatives can inhibit the growth of cancer cells by interfering with cell division and signaling pathways . This makes 4-(4-Phenyl-1H-imidazol-1-yl)piperidine a candidate for further investigation in cancer therapy.

Anti-inflammatory Properties

Imidazole compounds have been associated with anti-inflammatory effects, which are crucial in the treatment of chronic inflammatory diseases . The mechanism often involves the modulation of cytokine production or the inhibition of enzymes like cyclooxygenase, which are involved in the inflammatory response.

Antioxidant Applications

The antioxidant properties of imidazole derivatives are significant for their protective effects against oxidative stress-related damage . 4-(4-Phenyl-1H-imidazol-1-yl)piperidine could be used to scavenge free radicals, thereby reducing the risk of chronic diseases such as atherosclerosis and Alzheimer’s disease.

Antiviral Potential

Imidazole derivatives have shown promise as antiviral agents. They can act by inhibiting viral replication or by preventing the virus from entering host cells . This makes them potential candidates for the development of new antiviral drugs, especially in the face of emerging viral diseases.

Development of New Synthetic Methodologies

The unique chemical structure of 4-(4-Phenyl-1H-imidazol-1-yl)piperidine allows it to be used in the development of new synthetic methodologies for creating complex organic compounds . Its presence in a reaction can influence the regioselectivity and yield of the desired products, which is valuable in pharmaceutical synthesis.

作用機序

Target of Action

The primary target of 4-(4-Phenyl-1H-imidazol-1-yl)piperidine is the Putative Cytochrome P450 . This enzyme is part of the Cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics .

Biochemical Pathways

Given its interaction with the cytochrome p450 enzyme, it is likely that it influences the metabolic pathways associated with this enzyme .

Pharmacokinetics

It is known that the compound is a small molecule, which suggests it may have good bioavailability .

Result of Action

Given its interaction with the cytochrome p450 enzyme, it is likely that it influences the metabolism of various substances within the cell .

Action Environment

The action, efficacy, and stability of 4-(4-Phenyl-1H-imidazol-1-yl)piperidine can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .

Safety and Hazards

特性

IUPAC Name |

4-(4-phenylimidazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-2-4-12(5-3-1)14-10-17(11-16-14)13-6-8-15-9-7-13/h1-5,10-11,13,15H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAFXEOPVNUDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(N=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Phenyl-1H-imidazol-1-yl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467607.png)

![tert-Butyl 8-[amino(hydroxyimino)methyl]-7-methyl-3,4-dihydro[2,6]naphthyridine-2(1H)-carboxylate](/img/structure/B1467611.png)